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Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for
multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central
nervous system (CNS).[1][2] The choice of EAE model is critical as it significantly influences
the resulting immunopathology and histological features of CNS lesions, thereby impacting the
suitability for specific research questions and therapeutic development. This guide provides a
comparative histological analysis of CNS lesions in different EAE models, supported by
experimental data and detailed methodologies.

Histopathological Comparison of Key EAE Models

The histopathological hallmarks of EAE, much like MS, are inflammation, demyelination, and
axonal damage.[2][3] However, the extent and localization of these features vary considerably
between different EAE models, largely dictated by the inducing antigen and the genetic
background of the animal strain.

MOG vs. PLP-Induced EAE in C57BL/6 Mice

Myelin Oligodendrocyte Glycoprotein (MOG) and Proteolipid Protein (PLP) are two common
antigens used to induce EAE in C57BL/6 mice, leading to distinct pathological profiles. MOG
(35-55)-induced EAE is generally characterized by robust inflammation and demyelination.[4]
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In contrast, PLP (178-191)-induced EAE can present with more variable and sometimes less
severe demyelinating pathology.[4]

Chronic EAE induced with MOG (35-55) peptide in C57BL/6 mice is a widely used model that
recapitulates many neuropathological features of MS, including lesions in the spinal cord,
cerebral cortex, hippocampus, and cerebellum.[5][6] Histologically, these lesions are
characterized by perivascular cuffs of infiltrating mononuclear cells, including T cells and
macrophages, leading to demyelination and axonal damage.[1]

Relapsing-Remitting vs. Chronic EAE Models

The clinical course of EAE can be either relapsing-remitting or chronic, and this is reflected in
the histopathology. In SJL/J mice, immunization with PLP (139-151) induces a relapsing-
remitting disease course.[1] The CNS lesions in this model initially show perivascular and
meningeal infiltration of lymphocytes and neutrophils.[1] During remission, the inflammatory
infiltrate resolves, but there is a progression of white matter damage, gliosis, and the presence
of macrophages containing myelin debris.[1]

In contrast, chronic EAE models, such as that induced by MOG (35-55) in C57BL/6 mice, show
a sustained inflammatory response and progressive demyelination and axonal loss.[1][6] At the
peak of disease, chronic EAE is associated with a greater lesion burden, more severe myelin
and axonal loss, and higher expression of chemokines and cytokines compared to relapsing-
remitting EAE.[7]

Active vs. Passive EAE

EAE can be induced actively by immunization with a myelin antigen or passively by the
adoptive transfer of myelin-specific T cells.[8][9] Histological differences have been observed
between these two induction methods. For instance, in a study comparing active and passive
MOG-induced EAE in C57BL/6 mice, the passive model showed more extensive demyelinating
areas and a significant increase in B lymphocytes within the inflammatory infiltrates compared
to the active model.[9][10]

Biozzi ABH Mouse Model

The Biozzi ABH mouse strain is susceptible to a relapsing-remitting EAE that can progress to a
secondary progressive phase, closely mimicking the disease course in some MS patients.[11]
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[12] This model is induced by immunization with spinal cord homogenate.[12] Histologically, the
late chronic phase of EAE in Biozzi mice is characterized by the development of meningeal
ectopic lymphoid tissue and a shift from a T-cell predominant to a B-cell predominant disease.
[11] This model is particularly useful for studying the mechanisms of disease progression and
neurodegeneration.[13]

Quantitative Comparison of CNS Lesions
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Experimental Protocols
Active EAE Induction (MOG 35-55 in C57BL/6 Mice)
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e Antigen Emulsion Preparation: Emulsify MOG (35-55) peptide in Complete Freund's
Adjuvant (CFA) containing Mycobacterium tuberculosis.

e Immunization: On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously
at two sites on the flank with the MOG/CFA emulsion.

» Pertussis Toxin Administration: Administer pertussis toxin (PTX) intraperitoneally on day 0
and day 2.[4]

 Clinical Scoring: Monitor mice daily for clinical signs of EAE and score according to a
standardized scale.

o Histopathological Analysis: At the desired endpoint, perfuse mice with phosphate-buffered
saline (PBS) followed by 4% paraformaldehyde (PFA). Dissect the brain and spinal cord,
post-fix in 4% PFA, and process for paraffin embedding.[4] Section the tissues and stain with
Hematoxylin and Eosin (H&E) for inflammation, Luxol Fast Blue (LFB) for demyelination, and
silver impregnation or immunohistochemistry for axonal markers (e.g., B-APP) to assess
axonal damage.[2]

Passive EAE Induction (Adoptive Transfer)

e Donor Mouse Immunization: Induce active EAE in donor mice as described above.

o T-cell Isolation and Activation: 7-10 days post-immunization, isolate splenocytes and/or
lymph node cells from donor mice. Culture the cells in the presence of the specific myelin
antigen (e.g., MOG 35-55) and appropriate cytokines (e.g., IL-12 and IL-23) to activate and
expand the encephalitogenic T cells.

o Adoptive Transfer: Inject the activated T cells into naive recipient mice.

 Clinical Scoring and Histopathology: Monitor recipient mice for clinical signs and perform
histological analysis as described for active EAE.

Visualizing the Experimental Workflow
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Histopathological Analysis

Click to download full resolution via product page

Caption: Generalized workflow for EAE induction and subsequent histological analysis of CNS
lesions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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